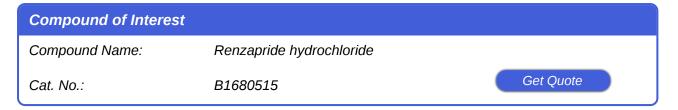


Renzapride Hydrochloride: A Comprehensive Technical Review of its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Renzapride hydrochloride is a substituted benzamide with a dual mechanism of action as a potent serotonin 5-HT4 receptor agonist and 5-HT3 receptor antagonist.[1][2] Originally synthesized in the late 1980s by Smith Kline Beecham Labs, its development journey has seen it investigated for various gastrointestinal disorders, primarily Irritable Bowel Syndrome with constipation (IBS-C) and more recently, diabetic gastroparesis and cystic fibrosis-related gastrointestinal motility issues.[1][2] This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of Renzapride hydrochloride, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and development workflow.

Discovery and Corporate Development

Renzapride was first developed in the United Kingdom by Smith Kline Beecham Labs in the late 1980s.[1] The rights to the compound were later acquired by Alizyme plc, also based in the UK, who conducted extensive preclinical and clinical trials, including Phase 1, 2, and 3 studies, for the treatment of IBS-C.[1] Despite demonstrating some efficacy in the Phase 3 program for IBS-C, Alizyme ultimately decided against submitting the drug for regulatory approval, leading to the company's liquidation.[1]

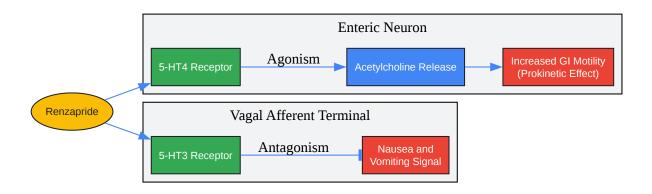


Subsequently, EndoLogic LLC acquired the worldwide patent rights for Renzapride in May 2016 and shifted the development focus towards diabetic gastroparesis, a condition with significant unmet medical needs.[1][2] After confirming the cardiac safety of renzapride through a "Thorough QTc" study, EndoLogic sold the rights to Atlantic Healthcare plc in 2019.[2] Most recently, in 2024, Ambrose Healthcare acquired Renzapride and is now focusing its development on managing gastrointestinal motility in patients with cystic fibrosis.[2]

Mechanism of Action

Renzapride's pharmacological activity is centered on its interaction with serotonin receptors in the gastrointestinal tract. It is a full agonist at the 5-HT₄ receptor and a partial antagonist at the 5-HT₃ receptor.[2][3] It also exhibits antagonistic properties at the 5-HT₂B receptor and has some affinity for the 5-HT₂A and 5-HT₂C receptors.[2]

The agonistic activity at 5-HT₄ receptors is believed to be the primary driver of its prokinetic effects. Stimulation of 5-HT₄ receptors on enteric neurons promotes the release of acetylcholine, which in turn increases peristalsis and enhances gastrointestinal motility.[1] The antagonistic effect at 5-HT₃ receptors contributes to its anti-emetic properties.[1] This dual mechanism of action makes it a candidate for treating disorders characterized by both delayed gastric emptying and nausea.



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Caption: Renzapride's dual mechanism of action.



Preclinical Pharmacology Receptor Binding Affinity

In vitro radioligand binding studies have been conducted to determine the affinity of Renzapride and its enantiomers for various serotonin receptors. The results demonstrate a high affinity for human 5-HT₃ and guinea-pig 5-HT₄ receptors.

| Compound | Receptor | Kı (nmol/L) |
|-------------------------------------|------------------|-------------|
| Renzapride | Human 5-HT₃ | 17 |
| Renzapride | Guinea-pig 5-HT4 | 477 |
| (+)-enantiomer | Human 5-HT₃ | 17 |
| (-)-enantiomer | Human 5-HT₃ | 17 |
| (+)-enantiomer | Guinea-pig 5-HT4 | 138 |
| (-)-enantiomer | Guinea-pig 5-HT4 | 283 |
| Data from Meyers et al., 2008[4] | | |

Experimental Protocol: Radioligand Binding Assay

The affinity of Renzapride and its metabolites for serotonin receptors was determined using in vitro radioligand binding inhibition studies.[4]

- Membrane Preparation: Membranes were prepared from either animal tissue or cell lines transfected with cloned human receptors. Standard procedures were used to prepare the membranes in a modified Tris-HCl buffer (pH 7.4).[4]
- Incubation: The prepared membranes were incubated with a radiolabeled ligand known to have a high affinity for the specific receptor being studied.[4]
- Competitive Inhibition: Renzapride was then added to the incubation mixture to competitively inhibit the binding of the radioligand.[4]



- Measurement: The levels of bound radioligand were measured through filtration to separate the bound from free radioligand, followed by counting the radioactivity of the bound ligand.[4]
- Data Analysis: The inhibition constant (K_i) was calculated in instances where greater than 50% inhibition of radioligand binding was observed.[4]

Pharmacokinetics and Metabolism

Pharmacokinetic analyses have shown that Renzapride exhibits linear kinetics.[5] The mean half-life (t1/2) in plasma has been reported to be approximately 10 hours.[5] Studies on its metabolism indicate that Renzapride is metabolized by liver microsomes to a limited extent, and there is no significant non-microsomal metabolism.[4] Importantly, Renzapride does not appear to inhibit the major cytochrome P450 drug-metabolizing enzymes at clinically relevant concentrations, suggesting a low potential for drug-drug interactions.[6]

Clinical Development

Renzapride has undergone extensive clinical evaluation in over 5,000 patients across multiple Phase 1, 2, and 3 trials.[1]

Indication: Irritable Bowel Syndrome with Constipation (IBS-C)

A significant portion of Renzapride's clinical development has focused on its use in patients with IBS-C.

Phase II trials assessed a total of 578 patients with IBS-C.[2] These studies demonstrated that treatment groups reported better relief of overall symptoms, including abdominal pain and discomfort, an increase in pain-free days, and improvements in stool frequency, consistency, and ease of passage compared to placebo.[2] In the largest of these trials involving 510 subjects, the weekly responder rate for relief from abdominal pain and/or discomfort was 56% for the 4 mg Renzapride group versus 49% for the placebo group.[2]

A Phase III trial in 1,798 female patients with IBS-C evaluated Renzapride at doses of 2 mg twice daily and 4 mg once daily against a placebo for 12 weeks.[2]



| Treatment Group | Mean Number of Months with Relief of Overall Symptoms | p-value vs. Placebo | Responder Rate |
|---|--|---------------------|----------------|
| Renzapride 2 mg (twice daily) | 0.6 | 0.004 | 33.2% |
| Renzapride 4 mg (once daily) | 0.55 | 0.027 | 29.8% |
| Placebo | 0.44 | - | 24.3% |
| Data from Wikipedia, citing relevant clinical trial data[2] | | | |

While statistically significant, the clinical benefit over placebo was modest, which may have contributed to the decision by Alizyme not to pursue regulatory approval for this indication.[1]

Indication: Diabetic Gastroparesis

More recently, the development of Renzapride has shifted towards treating diabetic gastroparesis.

In a study involving nine diabetic patients with autonomic neuropathy, Renzapride was shown to reduce the mean lag phase of gastric emptying by 20-26 minutes at all tested doses (p < 0.01).[2]

The measurement of gastric emptying in clinical trials of Renzapride has utilized scintigraphy. [5]

• Test Meal: A standardized meal is consumed by the patient. For solid-phase emptying, this often consists of a low-fat, egg-white meal labeled with a radioisotope such as Technetium-99m (99mTc).[1] For liquid-phase emptying, a liquid component is labeled with a different radioisotope, for example, Indium-113m (113mIn).[1]

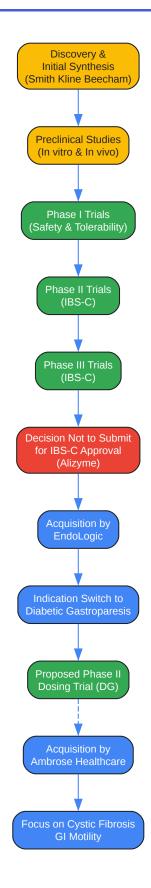


- Imaging: Serial images of the stomach are acquired using a gamma camera at specified time points (e.g., immediately after meal ingestion and at 1, 2, and 4 hours post-ingestion).
- Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to determine the rate of gastric emptying.

Development Workflow and Future Directions

The development of Renzapride has followed a path of indication switching based on clinical trial outcomes and evolving understanding of its therapeutic potential.





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Caption: The development and indication-switching timeline of Renzapride.



The current focus for Renzapride's development is on its potential to manage gastrointestinal motility in patients with cystic fibrosis, a population with a significant unmet need for such therapies.[2] Ambrose Healthcare is planning to leverage regulatory incentives for rare diseases to potentially accelerate its development and approval for this new indication.[7]

Conclusion

Renzapride hydrochloride has a long and complex development history characterized by a sound scientific rationale for its dual 5-HT4 agonist and 5-HT3 antagonist activity. While its initial development for IBS-C did not lead to regulatory approval, the compound has demonstrated prokinetic and anti-emetic effects. The ongoing exploration of its therapeutic potential in diabetic gastroparesis and now in cystic fibrosis highlights the continued interest in this molecule. The extensive clinical data gathered to date on its safety and efficacy will be invaluable in guiding its future development for these new indications. This technical guide has provided a consolidated overview of the key data and methodologies that have defined the journey of Renzapride hydrochloride.

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